1,3-Heptadiene

Stereoregular polymerization Coordination catalysis Polymer microstructure

1,3-Heptadiene (CAS 2384-92-1) is a seven-carbon conjugated diene (molecular formula C₇H₁₂, molecular weight 96.17 g/mol) that exists as E and Z geometric isomers. The trans (E) isomer is thermodynamically more stable and represents the predominant form under equilibrium conditions.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 2384-92-1
Cat. No. B15322704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Heptadiene
CAS2384-92-1
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCCCC=CC=C
InChIInChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H,1,4,6H2,2H3/b7-5+
InChIKeyOGQVROWWFUXRST-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Heptadiene (CAS 2384-92-1): A Conjugated Diene for Stereoregular Polymerization and Specialty Synthesis


1,3-Heptadiene (CAS 2384-92-1) is a seven-carbon conjugated diene (molecular formula C₇H₁₂, molecular weight 96.17 g/mol) that exists as E and Z geometric isomers [1]. The trans (E) isomer is thermodynamically more stable and represents the predominant form under equilibrium conditions [1][2]. As a member of the 1,3-diene homologous series, this compound exhibits the characteristic alternating double-bond architecture that confers conjugation stabilization and enables participation in [4+2] cycloaddition (Diels-Alder) reactions, 1,2- versus 1,4-addition pathways, and transition-metal-catalyzed polymerization processes [3].

Why 1,3-Heptadiene Cannot Be Replaced by 1,3-Hexadiene, 1,3-Octadiene, or Non-Conjugated Heptadiene Isomers


Within the 1,3-diene homologous series, substitution with a shorter-chain (1,3-hexadiene, C₆) or longer-chain (1,3-octadiene, C₈) analog is not straightforward due to quantifiable differences in physical properties, polymerization outcomes, and the resulting polymer architectures [1]. Similarly, non-conjugated heptadiene isomers (e.g., 1,4-heptadiene or 1,5-heptadiene) lack the ~3-5 kcal/mol conjugation stabilization energy conferred by alternating double bonds, fundamentally altering their thermodynamic stability and reactivity profiles [2]. The following quantitative evidence demonstrates precisely where 1,3-heptadiene occupies a distinct position relative to its closest analogs, with implications for procurement decisions in polymerization research and specialty organic synthesis.

Quantitative Differentiation Evidence: 1,3-Heptadiene vs. Closest Analogs


Polymerization Stereoselectivity: Isotactic cis-1,4 Poly(1,3-heptadiene) vs. Syndiotactic Polymers from 1,3-Octadiene

Under identical catalytic conditions using the AlEt₂Cl–Nd(OCOC₇H₁₅)₃–Al(iBu)₃ system, 1,3-heptadiene yields predominantly isotactic cis-1,4 polymers, whereas 1,3-octadiene produces polymers with a different stereoregular architecture [1]. This catalyst system is reported to be highly selective for cis-1,4 poly(butadiene) [1].

Stereoregular polymerization Coordination catalysis Polymer microstructure

Polymerization with CoCl₂(PtBu₂Me)₂–MAO: Syndiotactic cis-1,4 Poly(1,3-heptadiene) vs. Different Outcomes with 5-Methyl-1,3-hexadiene

Using the CoCl₂(PtBu₂Me)₂–MAO catalytic system, 1,3-heptadiene yields syndiotactic cis-1,4 polymers [1]. In contrast, 5-methyl-1,3-hexadiene under the same catalytic conditions produces polymers with a different stereoregular structure [1].

Stereoregular polymerization Cobalt catalysis Syndiotactic polymers

Polymerization with CoCl₂(PiPrPh₂)₂–MAO: Syndiotactic trans-1,2 Poly(1,3-heptadiene) Achieved

With the CoCl₂(PiPrPh₂)₂–MAO catalytic system, 1,3-heptadiene polymerizes to yield syndiotactic trans-1,2 polymers, a novel stereoregular polymer structure not previously reported [1]. This catalyst system was reported to be highly selective for the preparation of syndiotactic 1,2 poly(butadiene) [1].

1,2-Polymerization Cobalt catalysis Syndiotactic trans-1,2

Physical Property Differentiation: Boiling Point and Density of 1,3-Heptadiene vs. 1,3-Hexadiene and 1,3-Octadiene

1,3-Heptadiene exhibits physical properties that are intermediate between those of 1,3-hexadiene (C₆) and 1,3-octadiene (C₈), consistent with its position in the homologous series. Boiling point: 1,3-heptadiene 103.0-103.6 °C ; 1,3-hexadiene 72-76 °C [1]; 1,3-octadiene 130-131 °C . Density (g/cm³): 1,3-heptadiene 0.7297 ; 1,3-hexadiene 0.714 at 25 °C [1]; 1,3-octadiene 0.738 at 20 °C .

Physical properties Boiling point Density Homologous series

Conjugation Stabilization Energy: Conjugated 1,3-Heptadiene vs. Non-Conjugated Heptadiene Isomers

Conjugated dienes such as 1,3-heptadiene exhibit enhanced thermodynamic stability relative to non-conjugated isomers due to π-electron delocalization across the alternating double-bond system [1]. The conjugation stabilization energy for 1,3-dienes is approximately 3-5 kcal/mol [1], which translates to a measurable difference in heats of hydrogenation.

Thermodynamic stability Conjugation energy Heats of hydrogenation

Hydrogenation of Poly(1,3-heptadiene) to Ethylene-alt-1-Pentene Copolymers

Hydrogenation of highly stereoregular cis-1,4 poly(1,3-heptadiene) yields perfectly alternating ethylene/1-pentene copolymers [1]. In contrast, hydrogenation of poly(1,3-hexadiene) yields ethylene/1-butene copolymers, and poly(1,3-octadiene) yields ethylene/1-hexene copolymers [1].

Polymer hydrogenation Alternating copolymers Post-polymerization modification

Application Scenarios for 1,3-Heptadiene Based on Quantified Differentiation Evidence


Synthesis of Isotactic cis-1,4 Polydienes Using Neodymium-Based Catalysis

Researchers requiring isotactic cis-1,4 polydiene microstructures should select 1,3-heptadiene over 1,3-octadiene when polymerizing with AlEt₂Cl–Nd(OCOC₇H₁₅)₃–Al(iBu)₃ catalytic systems, as 1,3-heptadiene yields the target isotactic cis-1,4 architecture while 1,3-octadiene produces a different stereoregular outcome under identical conditions [1].

Preparation of Syndiotactic cis-1,4 Polydienes via Cobalt-MAO Catalysis

For the preparation of syndiotactic cis-1,4 polydienes using CoCl₂(PtBu₂Me)₂–MAO catalyst systems, 1,3-heptadiene is the appropriate monomer choice, as it yields the desired syndiotactic cis-1,4 microstructure, whereas 5-methyl-1,3-hexadiene under identical conditions yields a different stereoregular polymer structure [1].

Synthesis of Syndiotactic trans-1,2 Polydienes

Researchers targeting syndiotactic trans-1,2 polydiene microstructures should utilize 1,3-heptadiene in conjunction with CoCl₂(PiPrPh₂)₂–MAO catalytic systems, a combination that yields the syndiotactic trans-1,2 polymer architecture [1].

Production of Ethylene/1-Pentene Alternating Copolymers via Polydiene Hydrogenation

For the synthesis of perfectly alternating ethylene/1-pentene copolymers via the hydrogenation of stereoregular cis-1,4 polydienes, 1,3-heptadiene is the requisite monomer, as hydrogenation of its cis-1,4 polymer yields the ethylene/1-pentene copolymer; substitution with 1,3-hexadiene or 1,3-octadiene would instead yield ethylene/1-butene or ethylene/1-hexene copolymers, respectively [1].

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